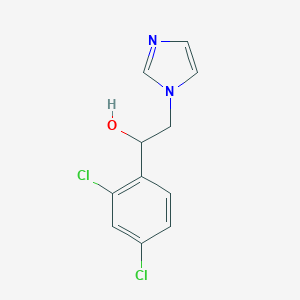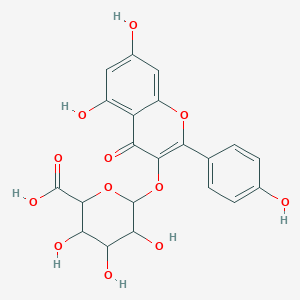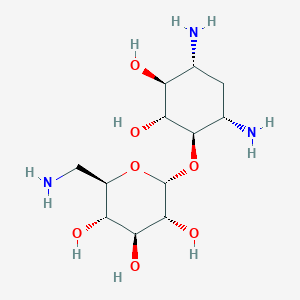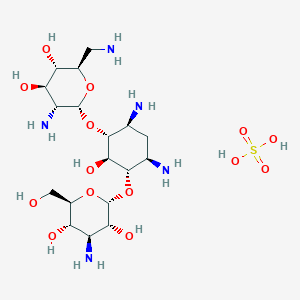
Bekanamycin sulfate
Übersicht
Beschreibung
Bekanamycin sulfat ist ein Aminoglykosid-Antibiotikum, das aus dem Bakterium Streptomyces kanamyceticus gewonnen wird. Es wird hauptsächlich zur Behandlung von bakteriellen Infektionen, insbesondere Augeninfektionen, eingesetzt. Bekanamycin sulfat ist bekannt für seine bakteriziden Eigenschaften, die es gegen eine Vielzahl von gramnegativen und grampositiven Bakterien wirksam machen .
Herstellungsmethoden
Synthesewege und Reaktionsbedingungen
Bekanamycin sulfat wird durch ein Fermentationsprozess synthetisiert, der Streptomyces kanamyceticus einsetzt. Das Bakterium wird in einem geeigneten Medium kultiviert, und das Antibiotikum wird aus der Fermentationsbrühe extrahiert und gereinigt. Die Sulfatform wird durch Umsetzen der freien Base mit Schwefelsäure erhalten .
Industrielle Produktionsmethoden
Die industrielle Produktion von Bekanamycin sulfat beinhaltet großtechnische Fermentationsprozesse. Die Fermentationsbrühe wird verschiedenen Reinigungsschritten unterzogen, darunter Filtration, Fällung und Kristallisation, um das Antibiotikum in reiner Form zu isolieren. Das Endprodukt wird dann für die medizinische Verwendung in sein Sulfatsalz umgewandelt .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Bekanamycin sulfate is synthesized through a fermentation process involving Streptomyces kanamyceticus. The bacterium is cultured in a suitable medium, and the antibiotic is extracted and purified from the fermentation broth. The sulfate form is obtained by reacting the free base with sulfuric acid .
Industrial Production Methods
Industrial production of this compound involves large-scale fermentation processes. The fermentation broth is subjected to various purification steps, including filtration, precipitation, and crystallization, to isolate the antibiotic in its pure form. The final product is then converted to its sulfate salt for medical use .
Analyse Chemischer Reaktionen
Arten von Reaktionen
Bekanamycin sulfat durchläuft verschiedene Arten von chemischen Reaktionen, darunter:
Oxidation: Bekanamycin sulfat kann unter bestimmten Bedingungen oxidiert werden, um verschiedene Oxidationsprodukte zu bilden.
Reduktion: Reduktionsreaktionen können die in dem Molekül vorhandenen funktionellen Gruppen verändern.
Substitution: Substitutionsreaktionen können an den Amino- oder Hydroxylgruppen auftreten, was zur Bildung von Derivaten führt.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel sind Wasserstoffperoxid und Kaliumpermanganat.
Reduktion: Es werden Reduktionsmittel wie Natriumborhydrid und Lithiumaluminiumhydrid verwendet.
Substitution: Reagenzien wie Säurechloride und Alkylhalogenide werden für Substitutionsreaktionen verwendet.
Hauptprodukte, die gebildet werden
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, umfassen verschiedene Derivate von Bekanamycin sulfat, die möglicherweise veränderte biologische Aktivitäten und Eigenschaften aufweisen .
Wissenschaftliche Forschungsanwendungen
Bekanamycin sulfat hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung, darunter:
Chemie: Als Modellverbindung zur Untersuchung von Aminoglykosid-Antibiotika und deren chemischen Eigenschaften.
Biologie: Einsatz in der Forschung zu bakteriellen Resistenzmechanismen und der Entwicklung neuer Antibiotika.
Medizin: Untersucht auf seine potenzielle Verwendung bei der Behandlung verschiedener bakterieller Infektionen, insbesondere solcher, die gegen andere Antibiotika resistent sind.
Industrie: Verwendung bei der Herstellung von halbsynthetischen Antibiotika und als Selektionsmittel in der Gentechnik
Wirkmechanismus
Bekanamycin sulfat entfaltet seine Wirkung, indem es an die bakterielle 30S-Ribosomenuntereinheit bindet. Diese Bindung stört die Decodierstelle in der 16S-rRNA, was zu einem Fehllesen der t-RNA und einer Hemmung der Proteinsynthese führt. Infolgedessen ist das Bakterium nicht in der Lage, essentielle Proteine zu synthetisieren, was zu seinem Tod führt .
Wirkmechanismus
Bekanamycin sulfate exerts its effects by binding to the bacterial 30S ribosomal subunit. This binding interferes with the decoding site in the 16S rRNA, causing misreading of t-RNA and inhibiting protein synthesis. As a result, the bacterium is unable to synthesize essential proteins, leading to its death .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
Kanamycin A: Ein weiteres Aminoglykosid-Antibiotikum mit einem ähnlichen Wirkmechanismus, aber unterschiedlichem Wirkungsspektrum.
Amikacin: Ein halbsynthetisches Derivat von Kanamycin mit verbesserter Wirksamkeit gegen resistente Bakterienstämme.
Gentamicin: Ein Aminoglykosid-Antibiotikum mit einem breiteren Wirkungsspektrum im Vergleich zu Bekanamycin sulfat
Einzigartigkeit
Bekanamycin sulfat ist einzigartig aufgrund seiner spezifischen Verwendung bei der Behandlung von Augeninfektionen und seiner höheren Toxizität im Vergleich zu Kanamycin A. Seine einzigartige chemische Struktur und seine Eigenschaften machen es zu einer wertvollen Verbindung für die Forschung und medizinische Anwendungen .
Eigenschaften
IUPAC Name |
(2R,3S,4R,5R,6R)-5-amino-2-(aminomethyl)-6-[(1R,2S,3S,4R,6S)-4,6-diamino-3-[(2S,3R,4S,5S,6R)-4-amino-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2-hydroxycyclohexyl]oxyoxane-3,4-diol;sulfuric acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H37N5O10.H2O4S/c19-2-6-11(26)12(27)9(23)17(30-6)32-15-4(20)1-5(21)16(14(15)29)33-18-13(28)8(22)10(25)7(3-24)31-18;1-5(2,3)4/h4-18,24-29H,1-3,19-23H2;(H2,1,2,3,4)/t4-,5+,6+,7+,8-,9+,10+,11+,12+,13+,14-,15+,16-,17+,18+;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGTPKDKJVZOVCO-KELBJJLKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(C(C(C1N)OC2C(C(C(C(O2)CO)O)N)O)O)OC3C(C(C(C(O3)CN)O)O)N)N.OS(=O)(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]([C@H]([C@@H]([C@H]([C@@H]1N)O[C@@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)N)O)O)O[C@@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CN)O)O)N)N.OS(=O)(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H39N5O14S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
4696-76-8 (Parent) | |
| Record name | Bekanamycin sulfate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029701073 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID8048739 | |
| Record name | Bekanamycin sulfate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8048739 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
581.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
29701-07-3 | |
| Record name | D-Streptamine, O-3-amino-3-deoxy-α-D-glucopyranosyl-(1→6)-O-[2,6-diamino-2,6-dideoxy-α-D-glucopyranosyl-(1→4)]-2-deoxy-, sulfate (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=29701-07-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Bekanamycin sulfate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029701073 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Bekanamycin sulfate | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=757787 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Bekanamycin sulfate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8048739 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | BEKANAMYCIN SULFATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KB71EA86HM | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does Bekanamycin Sulfate exert its antibacterial effect?
A: this compound, an aminoglycoside antibiotic, primarily targets bacterial protein synthesis. [] While the exact mechanism is complex, it is known to bind to the 30S ribosomal subunit, interfering with the translation process and ultimately leading to bacterial cell death.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



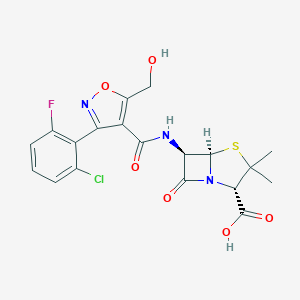
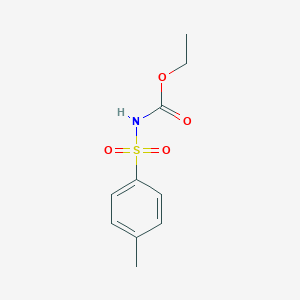
![Octahydro-2-nitrosocyclopenta[c]pyrrole](/img/structure/B194201.png)



